molecular formula C10H16N2O3 B572423 (S)-N-Boc-3-cyanomorpholine CAS No. 1257856-86-2

(S)-N-Boc-3-cyanomorpholine

Cat. No.: B572423
CAS No.: 1257856-86-2
M. Wt: 212.249
InChI Key: QSBSEJKNKHZYKD-QMMMGPOBSA-N
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Description

(S)-N-Boc-3-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyanide group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-cyanomorpholine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-hydroxymorpholine.

    Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-hydroxymorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Cyanation: The protected intermediate is then subjected to cyanation

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Boc-3-cyanomorpholine undergoes various chemical reactions, including:

    Oxidation: The cyanide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are used for deprotection.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Deprotected morpholine derivatives.

Scientific Research Applications

(S)-N-Boc-3-cyanomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N-Boc-3-cyanomorpholine is primarily determined by its functional groups. The cyanide group can participate in nucleophilic addition reactions, while the Boc group provides protection during synthetic transformations. The morpholine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    ®-N-Boc-3-cyanomorpholine: The enantiomer of (S)-N-Boc-3-cyanomorpholine with similar chemical properties but different stereochemistry.

    N-Boc-4-cyanomorpholine: A structural isomer with the cyanide group at the 4-position instead of the 3-position.

    N-Boc-3-cyanopiperidine: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a cyanide group and a Boc protecting group. This combination of features makes it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

tert-butyl (3S)-3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657775
Record name tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-86-2
Record name tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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